molecular formula C7H14ClNO4S B2584311 Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate hydrochloride CAS No. 1909305-00-5

Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate hydrochloride

Cat. No. B2584311
CAS RN: 1909305-00-5
M. Wt: 243.7
InChI Key: PFIAZMLRIULCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate hydrochloride” is a chemical compound with the molecular formula C7H14ClNO4S . It has a molecular weight of 243.7 .


Molecular Structure Analysis

The molecular structure of “Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate hydrochloride” can be represented by the Inchi Code: 1S/C7H14ClNO4S . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Herbicide Precursor Synthesis

One application of similar chemical compounds involves the preparation of bicyclic herbicide precursors. Through intramolecular Stork-Danheiser kinetic alkylation reactions, derivatives of methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate are transformed into compounds with potential herbicidal activities. This showcases the compound's role in synthesizing new herbicides with specific biological activities (Liepa et al., 1992).

Antiviral Research

Research on compounds structurally related to Methyl 1,1-dioxo-1lambda^6,4-thiazepane-6-carboxylate hydrochloride includes the study of Arbidol, a broad-spectrum antiviral compound. Arbidol exhibits activity against various viruses by inhibiting viral fusion, highlighting the potential of related compounds in antiviral therapies (Boriskin et al., 2008).

Antioxidant Properties

Investigations into the antioxidant properties of compounds derived from aged garlic extract have identified tetrahydro-beta-carboline derivatives with strong hydrogen peroxide scavenging activities. These findings suggest the potential of structurally related compounds, including Methyl 1,1-dioxo-1lambda^6,4-thiazepane-6-carboxylate hydrochloride, in the development of antioxidants for disease prevention related to oxidative damage (Ichikawa et al., 2006).

Drug Discovery and Synthesis

The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, used as new building blocks in drug discovery, illustrates the compound's role in medicinal chemistry. These building blocks offer the possibility to explore chemical space thoroughly, potentially leading to the discovery of new drugs (Durcik et al., 2020).

Enantioselective Catalysis

Research on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of racemic methyl 2-(2,4-dichlorophenoxy)propionate demonstrates the compound's application in achieving high enantiomeric excesses. This highlights its utility in stereoselective synthesis, an essential aspect of drug development and synthesis of active pharmaceutical ingredients (Cipiciani et al., 1998).

Safety and Hazards

The safety and hazards associated with “Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate hydrochloride” are not specified in the search results. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

methyl 1,1-dioxo-1,4-thiazepane-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S.ClH/c1-12-7(9)6-4-8-2-3-13(10,11)5-6;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIAZMLRIULCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCS(=O)(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate hydrochloride

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